7,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves the condensation of 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 4-methylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
7,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Coumarin derivatives: Widely studied for their diverse biological properties.
Indole derivatives: Noted for their broad-spectrum biological activities.
Uniqueness
7,8-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
7,8-dimethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-12-4-7-15(8-5-12)11-21-20(23)18-10-17(22)16-9-6-13(2)14(3)19(16)24-18/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
WBSPNELPKUYKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C |
Origin of Product |
United States |
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